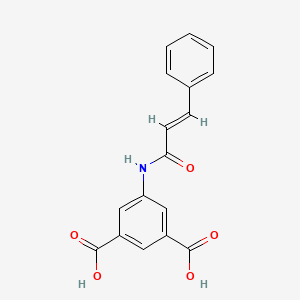

5-(cinnamoylamino)isophthalic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 5-(cinnamoylamino)isophthalic acid involves several steps, starting from basic aromatic diacid monomers. For instance, a novel aromatic diacid monomer was prepared in three steps, beginning with the reaction of phthalic anhydride with amino acids, followed by treatment with thionyl chloride and reaction with aminoisophthalic acid to produce novel chiral aromatic diacid monomers. These monomers were then polymerized with various diisocyanates under microwave irradiation, leading to the formation of optically active polyamides containing pendent phthalimide groups with good yields and moderate inherent viscosities (Mallakpour & Taghavi, 2008).

Molecular Structure Analysis

The molecular structure of 5-(cinnamoylamino)isophthalic acid and its derivatives has been extensively studied through methods such as X-ray crystallography and spectroscopic analyses. These studies reveal detailed information on the compound's crystal structure, molecular vibrations, and electronic properties, providing insights into its chemical behavior and reactivity. For instance, the structural variations and photoluminescent properties of metal-organic frameworks constructed from related compounds highlight the influence of minor synthetic condition variations on the resulting structures (Zhao et al., 2013).

Chemical Reactions and Properties

5-(Cinnamoylamino)isophthalic acid undergoes various chemical reactions, leading to the formation of diverse compounds with unique properties. These reactions include photocrosslinking, which is used to improve the mechanical stability of polymers derived from the compound without affecting their permselectivities. This property is crucial for applications in membrane technologies and other materials science fields (Ommer & Ritter, 1993).

Physical Properties Analysis

The physical properties of compounds derived from 5-(cinnamoylamino)isophthalic acid, such as solubility, thermal stability, and photoluminescence, have been thoroughly investigated. These properties are essential for the compound's applications in materials science, especially in the development of novel polymers and metal-organic frameworks. For example, new optically active polyamides derived from the compound exhibited good solubility in organic solvents, moderate inherent viscosities, and were characterized by various analytical techniques, including FT-IR, specific rotation, and thermogravimetric analyses (Mallakpour & Taghavi, 2008).

Chemical Properties Analysis

The chemical properties of 5-(cinnamoylamino)isophthalic acid, such as its reactivity towards other chemical species, photoreactivity, and catalytic behavior, are pivotal in its applications in organic synthesis and material science. Research has shown that the compound and its derivatives can serve as key intermediates in the synthesis of various heterocyclic compounds with potential antimicrobial activity, demonstrating the compound's utility in medicinal chemistry and drug design (Mahmoud et al., 2017).

属性

IUPAC Name |

5-[[(E)-3-phenylprop-2-enoyl]amino]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c19-15(7-6-11-4-2-1-3-5-11)18-14-9-12(16(20)21)8-13(10-14)17(22)23/h1-10H,(H,18,19)(H,20,21)(H,22,23)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIUXPLIWZQBJT-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5663063.png)

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(cyclopropylcarbonyl)-4-piperidinecarboxamide hydrochloride](/img/structure/B5663076.png)

![N-{rel-(3R,4S)-1-[6-(4-hydroxy-1-piperidinyl)-4-pyrimidinyl]-4-propyl-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5663096.png)

![1-{2-methyl-5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B5663118.png)

![2-[(mesitylmethyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5663126.png)

![N-{3-[(1-methylpiperidin-4-yl)oxy]propyl}pyrimidin-4-amine](/img/structure/B5663132.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5663161.png)

![7-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5663164.png)

![8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5663169.png)

![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzamide](/img/structure/B5663170.png)

![1-[2-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-2-one](/img/structure/B5663176.png)